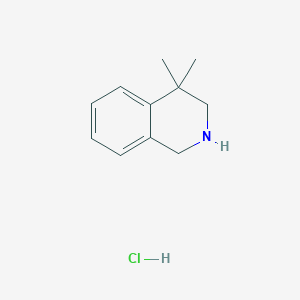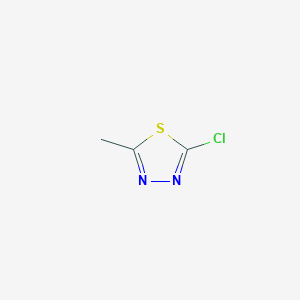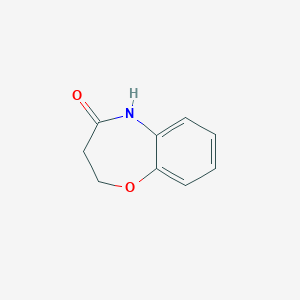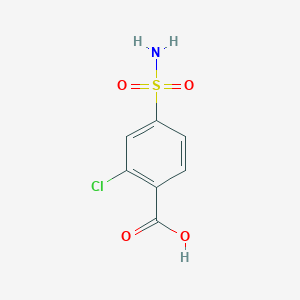
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
“4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C11H16ClN . It is a member of the isoquinolines .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” can be represented by the InChI code: 1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H . The canonical SMILES representation is: CC1(CNCC2=CC=CC=C21)C.Cl .
Physical And Chemical Properties Analysis
The molecular weight of “4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is 197.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is non-rotatable . The exact mass and monoisotopic mass are both 197.0971272 g/mol .
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: , also known as 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline HCl, is a compound that has been studied for various applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Anti-Monoamine Oxidase Activity
This compound has been synthesized and studied for its potential anti-monoamine oxidase activity, which could have implications in treating neurodegenerative disorders such as Parkinson’s disease .
Parkinson’s Disease Model
It has been indicated that related compounds may induce the formation of Lewy bodies, characteristic of Parkinson’s disease, suggesting a potential use in creating more realistic animal models of the disease .
C(1)-Functionalization in Catalysis
Recent advances have explored the use of this compound in the C(1)-functionalization with alkynes using various heterogeneous catalysts .
Biological Activities Against Infective Pathogens
Compounds based on tetrahydroisoquinolines, including this one, exert diverse biological activities against various infective pathogens, which could lead to new treatments for infections .
Neurodegenerative Disorders
The compound’s structural class has shown promise in exerting effects against neurodegenerative disorders, potentially leading to new therapeutic agents .
Chemical Synthesis and Drug Development
As a building block in chemical synthesis, this compound is used in the development of various synthetic compounds for potential drug development applications .
Wirkmechanismus
Target of Action
The primary target of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for various brain functions.
Mode of Action
The compound interacts with its target, the MAO enzyme, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. These neurotransmitters are involved in various biochemical pathways that regulate mood, sleep, attention, and many other neurological processes. By inhibiting MAO, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can potentially affect these pathways and their downstream effects .
Result of Action
The inhibition of MAO by 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can potentially result in various molecular and cellular effects, such as improved mood, increased alertness, and enhanced cognitive function . .
Eigenschaften
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXKZRMVZSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521469 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
41565-86-0 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)







![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)


![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)
